molecular formula C10H12ClN5O B279705 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B279705
M. Wt: 253.69 g/mol
InChI Key: MQVMYBVZTXORDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt pathway. Wnt pathway plays a crucial role in embryonic development and tissue regeneration, but its dysregulation has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. JNJ-42756493 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a small molecule inhibitor of the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue regeneration. Dysregulation of the Wnt pathway has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. The Wnt pathway is activated by binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then binds to TCF/LEF transcription factors, leading to the upregulation of Wnt target genes.
4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide inhibits the Wnt pathway by binding to the Porcupine enzyme, which is responsible for the palmitoylation and secretion of Wnt ligands. Inhibition of Porcupine by 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide results in decreased secretion of Wnt ligands, leading to decreased activation of the Wnt pathway and reduced expression of Wnt target genes.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to have potent anti-tumor activity in preclinical models of various cancer types. Inhibition of the Wnt pathway by 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth. 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has also been shown to reduce fibrosis in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Inhibition of the Wnt pathway by 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide results in decreased deposition of extracellular matrix proteins, leading to reduced fibrosis. In preclinical models of Alzheimer's disease and Parkinson's disease, 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to promote neuronal survival and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has shown potent activity in preclinical models of various diseases, making it a promising therapeutic agent. However, 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

Future Directions

For the study of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of the Wnt pathway and the investigation of the role of the pathway in other diseases.

Synthesis Methods

The synthesis of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide was first reported by Johnson and Johnson Pharmaceutical Research and Development in 2012. The synthesis involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(pyridin-3-yl)formamide and trifluoroacetic acid to yield 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide. The overall yield of the synthesis is 18%.

Scientific Research Applications

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of various diseases. In cancer, 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has shown potent anti-tumor activity in vitro and in vivo in multiple cancer types, including breast, colon, lung, and liver cancer. 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide inhibits the Wnt pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Inhibition of the Wnt pathway by 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth.
In fibrosis, 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has shown promising results in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction and failure. The Wnt pathway has been implicated in the pathogenesis of fibrosis, and 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the Wnt pathway and reduce fibrosis in preclinical models.
In neurodegenerative disorders, 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has shown potential as a disease-modifying agent in preclinical models of Alzheimer's disease and Parkinson's disease. The Wnt pathway has been shown to play a role in the pathogenesis of these disorders, and 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been shown to promote neuronal survival and reduce neuroinflammation in preclinical models.

properties

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

4-chloro-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12ClN5O/c1-15-7(3-4-13-15)5-12-10(17)9-8(11)6-14-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI Key

MQVMYBVZTXORDB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.